molecular formula C27H28N2O5S B2846930 1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one CAS No. 1251656-99-1

1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one

Katalognummer B2846930
CAS-Nummer: 1251656-99-1
Molekulargewicht: 492.59
InChI-Schlüssel: BPUHBTBCDIKXPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one, also known as BCTQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTQ belongs to the class of quinoxaline derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Fragment Based Design of New H4 Receptor-Ligands with Anti-inflammatory Properties

A study designed and synthesized new compounds targeting the human histamine H4 receptor (H4R), identifying new lead structures for H4R ligands. These compounds, including variations of the quinoxaline scaffold, exhibited potent H4R affinities and significant anti-inflammatory properties in vivo, particularly in the carrageenan-induced paw-edema model (Smits et al., 2008).

Synthesis of 1,4-diazines by Ring Expansion

Research on the synthesis of fully saturated piperazin-3-one and quinoxalin-3-one derivatives via reactions of 2-anilino-2-ethoxy-3-oxothiobutanoic acid anilide with aliphatic 1,2-diamines led to an unusual ring expansion of the intermediate 1,3-diazines to 1,4-diazines. This study highlights the synthetic flexibility and potential pharmacological applications of quinoxaline derivatives (Zaleska et al., 2003).

New Quinoxalinecarbonitrile 1,4-di-N-oxide Derivatives as Hypoxic-cytotoxic Agents

A series of 2-quinoxalinecarbonitrile 1,4-di-N-oxides with new basic lateral chains (piperazines and anilines) showed potent in vitro activities. Among these, piperazine derivatives demonstrated significant potency, suggesting their potential as hypoxic-cytotoxic agents in cancer therapy (Ortega et al., 2000).

Synthesis and SAR of 3- and 4-substituted Quinolin-2-ones

Research on quinolin-2-ones bearing a heteroaryl-piperazine linked by a two-carbon chain at the 3- or 4-position revealed potent mixed antagonists with significant activity. These compounds, including thieno[3,2-c]pyridine derivatives, showed functional antagonism at both the 5-HT(1B) and 5-HT(2A) receptors, indicating their potential in treating conditions related to these receptors (Mccort et al., 2001).

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Antitumor Agents

A novel series of 2-(benzimidazol-2-yl)quinoxalines coupled with pharmacophore groups like piperazine, piperidine, and morpholine moieties demonstrated promising activity against a wide range of cancer lines. These compounds were characterized by their low cytotoxicity against normal cells and selective cytotoxic effects against specific cancer cell lines, suggesting their potential as lead compounds in anticancer drug development (Mamedov et al., 2022).

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-4-32-23-15-11-21(12-16-23)27-28-26(20(3)34-27)19-29(22-13-17-24(18-14-22)33-5-2)35(30,31)25-9-7-6-8-10-25/h6-18H,4-5,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUHBTBCDIKXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OCC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.